molecular formula C21H15ClF2N4O2 B11502341 {7-[chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl}(3,4-dihydroquinolin-1(2H)-yl)methanone

{7-[chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl}(3,4-dihydroquinolin-1(2H)-yl)methanone

Cat. No.: B11502341
M. Wt: 428.8 g/mol
InChI Key: RLOIQDFXGWGVPW-UHFFFAOYSA-N
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Description

1-[7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the chlorodifluoromethyl and furan-2-yl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid to yield 7-difluoromethylpyrazolo[1,5-a]pyrimidines . The reaction conditions, such as temperature and solvent, play a crucial role in determining the regioselectivity and yield of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrazolo[1,5-a]pyrimidine core can be reduced under specific conditions to yield dihydropyrazolo[1,5-a]pyrimidine derivatives.

    Substitution: The chlorodifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include:

  • Furan-2,3-dione derivatives (oxidation)
  • Dihydropyrazolo[1,5-a]pyrimidine derivatives (reduction)
  • Various substituted pyrazolo[1,5-a]pyrimidine derivatives (substitution)

Scientific Research Applications

1-[7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE involves its interaction with specific molecular targets, such as CDK2. By inhibiting CDK2, this compound can disrupt the cell cycle, leading to apoptosis in cancer cells . The presence of the chlorodifluoromethyl group enhances its binding affinity and selectivity for the target enzyme.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrahydroquinoline moiety further enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C21H15ClF2N4O2

Molecular Weight

428.8 g/mol

IUPAC Name

[7-[chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone

InChI

InChI=1S/C21H15ClF2N4O2/c22-21(23,24)18-11-14(17-8-4-10-30-17)25-19-12-15(26-28(18)19)20(29)27-9-3-6-13-5-1-2-7-16(13)27/h1-2,4-5,7-8,10-12H,3,6,9H2

InChI Key

RLOIQDFXGWGVPW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CO5)C(F)(F)Cl

Origin of Product

United States

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